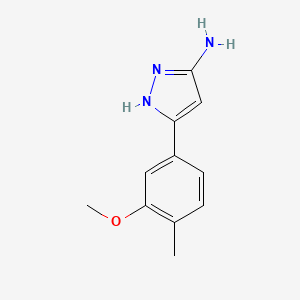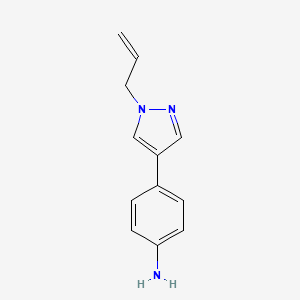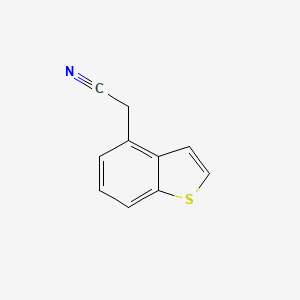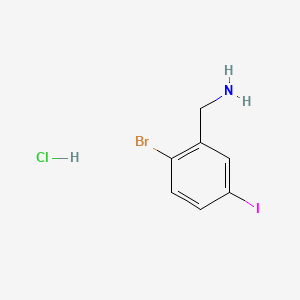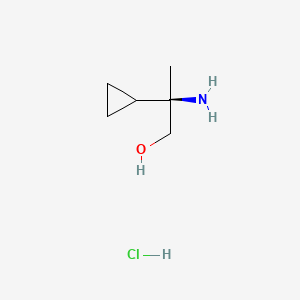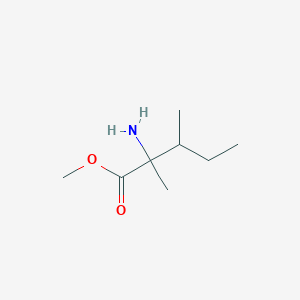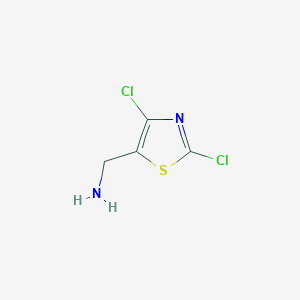
(2,4-Dichlorothiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H4Cl2N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 4 positions of the thiazole ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
(2,4-Dichlorothiazol-5-yl)methanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with only one chlorine atom.
(4-Methylthiazol-2-yl)methanamine: Contains a methyl group instead of chlorine atoms.
(2,4-Disubstituted thiazoles): Various derivatives with different substituents at the 2 and 4 positions.
Uniqueness
(2,4-Dichlorothiazol-5-yl)methanamine is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other thiazole derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C4H4Cl2N2S |
|---|---|
分子量 |
183.06 g/mol |
IUPAC名 |
(2,4-dichloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |
InChIキー |
ZJTWVOWQPCIXHF-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(N=C(S1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
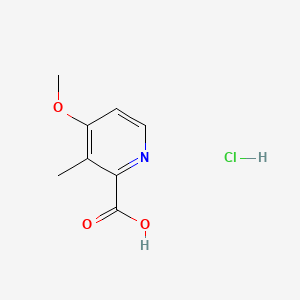


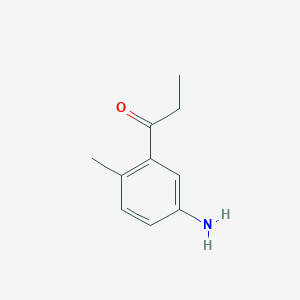
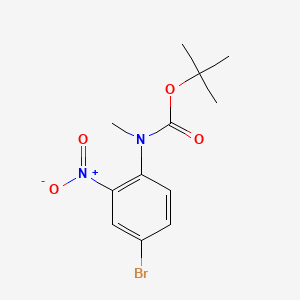
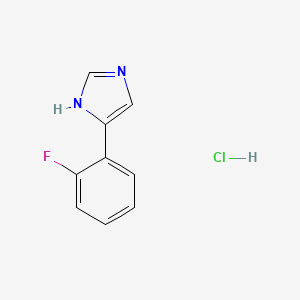
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
